6-Amino-2-thiouracil
Overview
Description
6-Amino-2-thiouracil is a heterocyclic compound belonging to the class of thiouracils It is characterized by the presence of an amino group at the sixth position and a thiocarbonyl group at the second position of the uracil ring
Mechanism of Action
Target of Action
6-Amino-2-thiouracil, also known as 6-Aminothiouracil, is a thiourea antithyroid agent . Its primary targets are the thyroid stimulating hormone receptors within cells of the thyroid gland . These receptors play a crucial role in the production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are essential for the regulation of the body’s metabolism .
Mode of Action
this compound inhibits the synthesis of thyroxine and blocks the peripheral conversion of thyroxine to tri-iodothyronine . It achieves this by inhibiting iodine and peroxidase from their normal interactions with thyroglobulin, a protein required for the formation of T4 and T3 . This action decreases thyroid hormone production .
Biochemical Pathways
The compound’s interaction with its targets affects the thyroid hormone synthesis pathway . By inhibiting the conversion of iodide to iodine and blocking the incorporation of iodine onto the phenol rings of thyroglobulin, this compound disrupts the production of thyroid hormones . This leads to a decrease in the levels of T4 and T3 in the body .
Pharmacokinetics
It is known that similar thiourea antithyroid agents, such as propylthiouracil, have a bioavailability of 80%-95% . The elimination half-life is approximately 2 hours
Result of Action
The primary result of this compound’s action is a decrease in thyroid hormone production . This can lead to a reduction in symptoms of hyperthyroidism, a condition characterized by an overactive thyroid gland . Additionally, some compounds synthesized from this compound have shown moderate activity against lung carcinoma cell line (H460) .
Biochemical Analysis
Biochemical Properties
6-Amino-2-thiouracil has been found to interact with various biomolecules in biochemical reactions . For instance, it has been used as a precursor for the synthesis of pyrido[2,3-d]pyrimidines . The condensation of this compound with aromatic aldehydes leads to the formation of azamethine derivatives . These azamethines then undergo [4+2] cycloaddition with enaminones and enaminonitrile to form the corresponding condensed pyrimidines .
Cellular Effects
The effects of this compound on cells have been observed in both in vitro and in vivo studies . The compound has demonstrated antimicrobial activity, proving to be active against both antibacterial and antifungal agents . Additionally, it has shown antitumor activity against lung (H460) and liver (HEPG2) carcinoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other molecules at the molecular level . It has been proposed that in glycosylations, this compound does not operate via a double H-bonding mechanism but rather by Brønsted acid/base catalysis .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not extensively documented, the compound’s stability and long-term effects on cellular function can be inferred from its use in various biochemical reactions .
Dosage Effects in Animal Models
Its in vivo antitumor activity suggests that it may have varying effects at different dosages .
Metabolic Pathways
Its role as a precursor in the synthesis of other compounds suggests that it may interact with various enzymes or cofactors .
Transport and Distribution
Its role in biochemical reactions suggests that it may interact with various transporters or binding proteins .
Subcellular Localization
Its involvement in various biochemical reactions suggests that it may be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Amino-2-thiouracil can be synthesized through several methods. One common approach involves the reaction of thiourea with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction typically proceeds under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions ensures consistent product quality. Industrial methods may also incorporate advanced purification techniques, such as recrystallization and chromatography, to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-thiouracil undergoes a variety of chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to yield corresponding amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted uracil derivatives.
Scientific Research Applications
6-Amino-2-thiouracil has found applications in several scientific research areas:
Comparison with Similar Compounds
6-Aminouracil: Similar structure but lacks the thiocarbonyl group.
2-Thiouracil: Lacks the amino group at the sixth position.
5-Fluorouracil: A widely used chemotherapeutic agent with a fluorine atom at the fifth position.
Uniqueness: 6-Amino-2-thiouracil is unique due to the presence of both an amino group and a thiocarbonyl group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential as a versatile precursor in synthetic chemistry .
Properties
CAS No. |
1004-40-6 |
---|---|
Molecular Formula |
C4H5N3OS |
Molecular Weight |
143.17 g/mol |
IUPAC Name |
6-amino-2-sulfanylidene-5H-pyrimidin-4-one |
InChI |
InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H2,(H3,5,6,7,8,9) |
InChI Key |
MXSAOUYLOGZLEQ-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=S)NC1=O)N |
Isomeric SMILES |
C1=C(NC(=NC1=O)S)N |
Canonical SMILES |
C1C(=NC(=S)NC1=O)N |
1004-40-6 | |
Synonyms |
4-amino-6-hydroxy-2-mercaptopyrimidine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 6-amino-2-thiouracil is C4H5N3OS, and its molecular weight is 143.17 g/mol. []
A: Various spectroscopic methods, including 1H NMR, 13C NMR, IR, and mass spectrometry, are commonly employed to characterize the structure of this compound and its derivatives. [, , , , , , , , ]
A: A common synthetic route for this compound involves the condensation of ethyl 2-cyano-2-acetamidoacetate with thiourea. []
ANone: this compound exhibits diverse reactivity, readily undergoing reactions such as:
- Condensation: It reacts with aldehydes to form Schiff bases, which serve as crucial intermediates in the synthesis of various heterocyclic compounds. [, , , , , ]
- Cycloadditions: this compound participates in [4+2] cycloaddition reactions with enaminones, enaminonitriles, and acetylene derivatives to form fused pyrimidine ring systems. []
- Alkylation: Alkylation of this compound can occur at the sulfur atom or the nitrogen atoms, leading to diverse derivatives with altered properties. [, , , ]
- Complexation: It acts as a ligand, forming complexes with various transition metal ions, including Ni(II), Co(II), Zn(II), Cd(II), Cu(I), Ag(I), and Hg(II). []
ANone: Research has demonstrated the potential of this compound derivatives as:
- Anticancer agents: Some derivatives exhibit promising anticancer activity against various cancer cell lines, including cervical, lung, and liver cancer cells. [, , , ]
- Antimicrobial agents: Certain derivatives display significant antibacterial and antifungal activities against a range of Gram-positive and Gram-negative bacteria and fungi. [, , ]
- Iodothyronine deiodinase inhibitors: Some 6-anilino-2-thiouracil analogs potently inhibit human placental iodothyronine deiodinase, impacting thyroid hormone metabolism. []
ANone:
- Substitution at the 6-amino group: Introducing aryl or alkyl substituents at the 6-amino group can significantly influence the compound's biological activity. For instance, 6-anilino-2-thiouracils with p-ethyl and p-n-butyl substituents exhibit potent iodothyronine deiodinase inhibition. []
- Alkylation at the sulfur atom: Alkylation at the sulfur atom can alter the compound's solubility and influence its interaction with biological targets. [, ]
- Formation of fused heterocycles: Incorporating this compound into fused heterocyclic systems like pyrido[2,3-d]pyrimidines often results in enhanced biological activities. [, , , , , ]
A: Yes, molecular docking studies have been employed to investigate the binding modes and interactions of this compound derivatives with target proteins, providing insights into their potential mechanisms of action. [, ]
A: Limited data are available regarding the ecotoxicological effects and environmental fate of this compound. Further research is needed to assess its potential impact on the environment. []
A: Analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to identify, quantify, and monitor the presence of this compound and its derivatives. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.